Triptonoterpenol

Chemical structure differentiation Abietane diterpenoid Structure-activity relationship

Triptonoterpenol (CAS 110187-23-0) is a tricyclic abietane-type diterpenoid with the molecular formula C21H30O4 and a molecular weight of 346.46 g/mol, originally isolated and structurally characterized from Tripterygium wilfordii Hook. f.

Molecular Formula C21H30O4
Molecular Weight 346.5 g/mol
CAS No. 110187-23-0
Cat. No. B034252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriptonoterpenol
CAS110187-23-0
Synonymstriptonoterpenol
Molecular FormulaC21H30O4
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C2C(=C1OC)CCC3C2(CCC(=O)C3(C)CO)C)O
InChIInChI=1S/C21H30O4/c1-12(2)14-10-15(23)18-13(19(14)25-5)6-7-16-20(18,3)9-8-17(24)21(16,4)11-22/h10,12,16,22-23H,6-9,11H2,1-5H3/t16-,20+,21-/m0/s1
InChIKeyXGRBHDJWRPUKMD-DQLDELGASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Triptonoterpenol (CAS 110187-23-0): Abietane-Type Diterpenoid Reference Standard for Tripterygium Research


Triptonoterpenol (CAS 110187-23-0) is a tricyclic abietane-type diterpenoid with the molecular formula C21H30O4 and a molecular weight of 346.46 g/mol, originally isolated and structurally characterized from Tripterygium wilfordii Hook. f. in 1987 [1]. The compound crystallizes with a melting point of 197–199°C and its absolute stereochemistry was confirmed by X-ray diffraction analysis [2]. As a secondary metabolite native to T. wilfordii, triptonoterpenol serves as a distinct chemical marker within the structurally diverse terpenoid profile of this therapeutically significant medicinal plant, which also produces the extensively studied compounds triptolide and celastrol [3].

Why Generic Abietane Diterpenoids Cannot Substitute for Triptonoterpenol in Analytical and Research Applications


Triptonoterpenol cannot be substituted by other abietane-type diterpenoids from T. wilfordii—such as triptonoterpene, triptonoterpene methyl ether, triptonediol, or triptobenzene derivatives—due to its unique combination of a hydroxyl group at C-11, a hydroxymethyl group at C-4, and a methoxy group at C-14 on the abietane skeleton [1]. This specific substitution pattern confers distinct physicochemical properties, including a melting point of 197–199°C [2] and characteristic chromatographic retention behavior in HPLC-ESI-MS/MS analyses that enables unambiguous identification and quantification in complex plant extracts [3]. Even structurally close analogs such as triptonoterpene (which lacks the C-11 hydroxyl) exhibit different mass fragmentation patterns, making them unsuitable as direct analytical surrogates or reference standards for triptonoterpenol-specific detection workflows [3].

Triptonoterpenol Quantitative Differentiation Evidence: Comparative Data for Procurement Decision-Making


Distinct Abietane Diterpenoid Structure: C11-Hydroxyl and C4-Hydroxymethyl Substitution Pattern

Triptonoterpenol differs from triptonoterpene (CAS 74311-48-1) by the presence of a hydroxyl group at the C-11 position. Triptonoterpenol bears a C-11 hydroxyl group (phenolic OH) and a C-4 hydroxymethyl group, whereas triptonoterpene lacks the C-11 hydroxyl, resulting in the molecular formula C21H30O3 (MW 330.46) versus C21H30O4 (MW 346.46) for triptonoterpenol [1]. Triptonoterpenol differs from triptonoterpene methyl ether (CAS 1314259-34-3) by the absence of methoxy substitution at C-11, which is instead hydroxylated [2]. This structural distinction is confirmed by X-ray crystallography [3].

Chemical structure differentiation Abietane diterpenoid Structure-activity relationship

Melting Point Distinction from Co-occurring Abietane Diterpenoids

Triptonoterpenol exhibits a sharp melting point range of 197–199°C [1], which distinguishes it from other abietane diterpenoids isolated from T. wilfordii. Triptonoterpene (CAS 74311-48-1) melts at 153–155°C [2], a difference of approximately 44°C. Triptophenolide (CAS 74285-86-2) melts at 232–233°C, a difference of approximately 35°C higher [2]. Triptonide (CAS 38647-11-3) melts at 251–252°C [2].

Physicochemical characterization Crystalline purity Reference standard quality

Chromatographic Retention Time Differentiation in Validated HPLC-ESI-MS/MS Method

In a validated HPLC-ESI-MS/MS method designed for the simultaneous characterization of eight terpenoids from T. wilfordii tissue cultures, triptonoterpenol exhibits a distinct chromatographic retention time that enables baseline separation from seven co-occurring terpenoids including triptolide, triptophenolide, celastrol, and wilforlide A [1]. The method employed multiple reaction monitoring (MRM) with specific precursor-to-product ion transitions that are unique to each analyte's mass fragmentation pattern [1].

Analytical method validation Quality control Multi-component quantification

Purity Grade Availability for Research vs. Analytical Applications

Triptonoterpenol is commercially available in two distinct purity grades that enable differentiated procurement strategies: analytical reference standard grade (≥98% purity) for quantification and identity confirmation, and research-grade (≥96% purity) for biological activity screening and in vitro assays [1]. By contrast, more extensively studied analogs like triptolide and celastrol are typically supplied at ≥98% purity exclusively .

Reference standard procurement Analytical purity Research-grade compound

Triptonoterpenol: Optimal Research and Industrial Application Scenarios Based on Differentiated Evidence


Reference Standard for T. wilfordii Botanical Authentication and Quality Control

Procure triptonoterpenol (≥98% analytical grade) as a chromatographic reference standard for HPLC-ESI-MS/MS authentication of T. wilfordii herbal materials and extracts. The compound's distinct melting point (197–199°C) and characteristic MRM transition profile enable definitive peak assignment in multi-component analytical methods, distinguishing it from structurally similar abietane diterpenoids such as triptonoterpene (Δ 16 Da) and triptonoterpene methyl ether that co-occur in the plant matrix [1].

Cost-Effective Compound Procurement for Preliminary Biological Screening

For initial in vitro screening of anti-inflammatory activity in LPS-stimulated RAW 264.7 macrophage models, select the 96% purity research grade of triptonoterpenol. This tiered purity option—not widely available for the more extensively studied analogs triptolide and celastrol—reduces procurement cost while maintaining suitability for cell-based assays, reserving higher-purity analytical-grade material for definitive mechanistic validation [2].

Crystalline Authenticity Verification in Reference Standard Inventory Management

Utilize the distinctive melting point range of 197–199°C for rapid identity confirmation upon receipt of triptonoterpenol reference standards. The 44°C differential from triptonoterpene (153–155°C) and 35°C differential from triptophenolide (232–233°C) provides a simple, non-destructive verification method that prevents costly analytical errors resulting from mislabeled or substituted diterpenoid standards [3].

Technical Documentation Hub

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